3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine
CAS No.: 809282-29-9
Cat. No.: VC4204488
Molecular Formula: C15H23NO
Molecular Weight: 233.355
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 809282-29-9 |
|---|---|
| Molecular Formula | C15H23NO |
| Molecular Weight | 233.355 |
| IUPAC Name | (Z)-3-(3-methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine |
| Standard InChI | InChI=1S/C15H23NO/c1-6-15(12(2)11-16(3)4)13-8-7-9-14(10-13)17-5/h6-10,12H,11H2,1-5H3/b15-6- |
| Standard InChI Key | JHKJGWJFBYPMCY-UUASQNMZSA-N |
| SMILES | CC=C(C1=CC(=CC=C1)OC)C(C)CN(C)C |
Introduction
Chemical Identity and Nomenclature
Structural and Stereochemical Features
3-(3-Methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine is characterized by:
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A methoxy group (-OCH₃) at the meta position of a phenyl ring.
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A pent-3-en-1-amine backbone with methyl substituents at positions 2 and N,N-dimethyl groups.
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A double bond at position 3 of the pentene chain, contributing to geometric isomerism.
The compound exhibits chirality due to the stereogenic center at the C2 position of the pentene backbone. The (R)-enantiomer is frequently referenced in synthetic pathways, particularly in the production of tapentadol intermediates .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | (R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine | |
| CAS Number (R-enantiomer) | 809282-30-2 | |
| Molecular Formula | C₁₅H₂₃NO | |
| Molecular Weight | 233.35 g/mol | |
| Isomeric SMILES | CC=C(C1=CC(=CC=C1)OC)C@@HCN(C)C |
Note: Discrepancies in CAS numbers (e.g., 809282-29-9 in some sources) may arise from stereoisomeric variations or reporting errors .
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via multi-step routes emphasizing chiral resolution and mild reaction conditions:
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Formation of Methoxyphenyl Intermediate:
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Reductive Amination:
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Chiral Resolution:
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | Methyl tert-butyl ether, 0–25°C | 60–75% |
| Reductive Amination | NaBH₃CN, MeOH, RT | 80–90% |
| Chiral Resolution | L-(-)-DBTA, acetone/MeOH | 40–50% |
Industrial Optimization
Industrial processes prioritize catalytic efficiency and cost reduction:
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Continuous Flow Reactors: Enhance yield and reduce reaction times for alkylation steps .
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Solvent Recycling: Methanol and acetone are recovered and reused to minimize waste .
Physicochemical Properties
Predicted and experimental data highlight the compound’s stability and reactivity:
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Solubility: Lipophilic nature (LogP = 3.30) favors solubility in organic solvents like ethyl acetate .
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Spectral Data:
Pharmaceutical Applications
Role in Tapentadol Synthesis
The compound is a critical intermediate in producing tapentadol, a μ-opioid receptor agonist and norepinephrine reuptake inhibitor :
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Demethylation: Hydrobromic acid (HBr) removes the methoxy group to form 3-hydroxyphenyl derivatives .
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Hydrogenation: The double bond is reduced to yield the saturated pentane backbone of tapentadol .
Table 3: Comparative Analysis with Tapentadol Intermediates
| Compound | Structural Difference | Role in Synthesis |
|---|---|---|
| 3-(3-Methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine | Double bond at C3 | Key chiral intermediate |
| (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentanamine | Saturated backbone | Direct tapentadol precursor |
Comparative Structural Analysis
Analogues and Derivatives
The compound’s uniqueness arises from its meta-methoxy substitution and chiral backbone:
| Compound | Substituent Position | Key Difference |
|---|---|---|
| 4-Methoxy-N,N-dimethylbenzeneamine | Para-methoxy | Lacks pentene backbone |
| 2-Methoxy-N,N-dimethylbenzeneamine | Ortho-methoxy | Altered steric hindrance |
| Tapentadol | 3-Hydroxyphenyl | Saturated backbone, opioid activity |
Future Research Directions
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